3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid
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Overview
Description
3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O3S It is characterized by the presence of a thiazolidine ring fused with a pyridine ring, an acetyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Pyridinylthiazolidine-4-carboxylic acid
- 3-Acetylthiazolidine-4-carboxylic acid
- 2-Pyridinylthiazolidine
Comparison: 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
65897-42-9 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-acetyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16) |
InChI Key |
MJXZBJCKDZKESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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